molecular formula C19H16N2O6 B2719423 N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide CAS No. 896011-63-5

N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide

Cat. No. B2719423
CAS RN: 896011-63-5
M. Wt: 368.345
InChI Key: YREMGPHNCPXAKS-UHFFFAOYSA-N
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Description

“N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found widely in natural products and have a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H16N2O6. The molecular weight is 368.345.


Chemical Reactions Analysis

The chemical reactions of benzofuran compounds are diverse and depend on the specific compound and conditions. For instance, benzofuran rings can be constructed through a unique free radical cyclization cascade or proton quantum tunneling .

Scientific Research Applications

  • Synthesis Techniques and Chemical Transformations :

    • Benzofurans, including structures related to N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide, have been synthesized using different methods. For example, 2,3-Disubstituted benzofurans were synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent (Huang et al., 2019).
    • Another study focused on the Weitz−Scheffer oxidation of certain benzamides, leading to the formation of tetrahydrobenzofuran derivatives (Levai et al., 2002).
  • Antioxidant and Antibacterial Activities :

    • Research on novel benzamide compounds derived from 2,3-dimethoxybenzoic acid demonstrated effective antioxidant and antibacterial activities, which can be relevant for pharmaceutical applications (Yakan et al., 2020).
  • Chemical Characterization and Potential Applications :

    • Rhenium and technetium complexes with tridentate N-substituted benzamidine ligands have been studied, showing potential for use in various chemical applications (Huy et al., 2008).
    • The synthesis of novel benzodifuranyl compounds and their potential as anti-inflammatory and analgesic agents was explored (Abu‐Hashem et al., 2020).
  • Pharmacological Research :

    • Orexin receptor antagonists, including compounds with benzofuran structures, have been evaluated for their potential in treating compulsive eating disorders (Piccoli et al., 2012).
  • Synthesis of Complex Heterocycles :

    • Studies on the synthesis of complex heterocycles like benzamidines and benzoxazines from benzofuran derivatives have been conducted, demonstrating the versatility of these compounds in organic synthesis (Laha et al., 2015).

Mechanism of Action

The mechanism of action of benzofuran compounds depends on their specific structure and the biological system they interact with. For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been found to be efficient antimicrobial candidates .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on developing new therapeutic agents and improving the synthesis methods of these compounds .

properties

IUPAC Name

2-N-(2,3-dimethoxybenzoyl)-1-benzofuran-2,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-13-9-5-7-11(15(13)26-2)18(23)21-19(24)16-14(17(20)22)10-6-3-4-8-12(10)27-16/h3-9H,1-2H3,(H2,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREMGPHNCPXAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC(=O)C2=C(C3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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